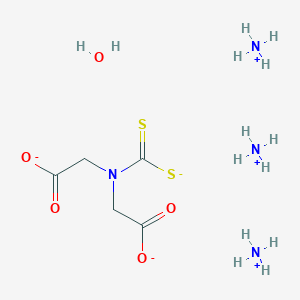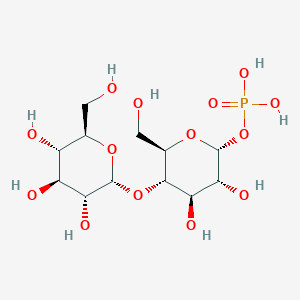![molecular formula C5H6N2O2 B231564 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone CAS No. 18492-61-0](/img/structure/B231564.png)
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCPF and is synthesized through a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone have not been extensively studied. However, it has been found to have an effect on certain enzymes, which may have implications for its use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is its potential as a building block for the synthesis of complex organic molecules. However, its use in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. One potential direction is the development of new drugs and pharmaceuticals based on its inhibitory effect on certain enzymes. Another potential direction is the synthesis of new organic molecules using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone involves several steps. The first step is the preparation of 3-methyl-2-cyclopentenone, which is then reacted with 3-isopropyl-2-furanone in the presence of a Lewis acid catalyst to form 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of complex organic molecules. It has also been found to have potential applications in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
18492-61-0 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10H,5-6H2,1-4H3 |
Clave InChI |
VWINWHGOQHLUKA-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES canónico |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



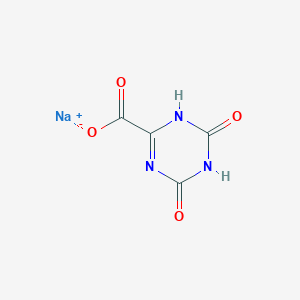

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
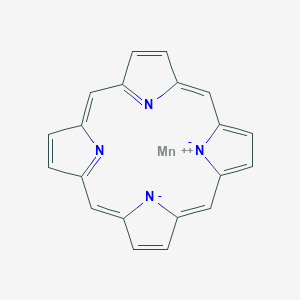
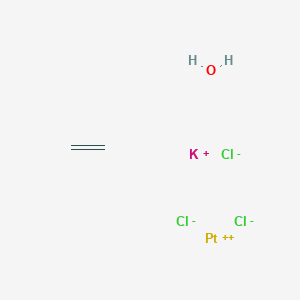
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
